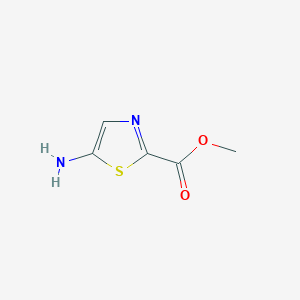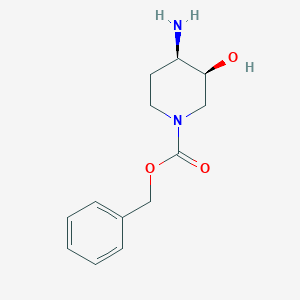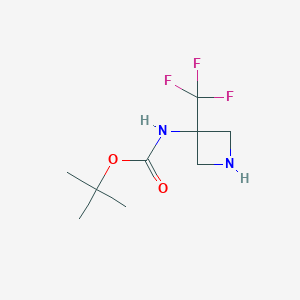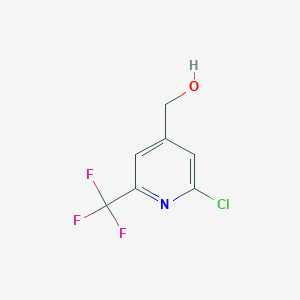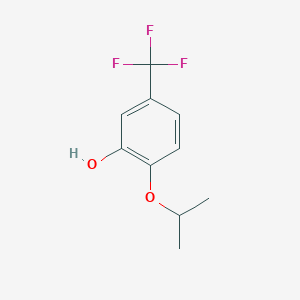
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol
Descripción general
Descripción
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H8O2F3. It is a colorless liquid with a pleasant odor and is soluble in most organic solvents. 2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol has become increasingly popular in recent years due to its unique properties and potential applications in various fields, such as medicine, agriculture, and chemistry.
Aplicaciones Científicas De Investigación
Environmental Significance and Biodegradation
Phenolic compounds are recognized for their environmental presence and impact. Research on their occurrence, toxicity, and biodegradation pathways highlights the need for understanding the environmental fate of synthetic and natural phenolics. For example, studies on chlorogenic acid and its derivatives emphasize the compound's antioxidant, antibacterial, and hepatoprotective properties, indicating its potential environmental and therapeutic relevance (Naveed et al., 2018). Additionally, the review on antimicrobial triclosan and its by-products discusses environmental persistence and toxicity, pointing towards the ecological implications of widespread phenolic usage (Bedoux et al., 2012).
Health Implications and Pharmacological Potential
Numerous studies have explored the pharmacological applications of phenolic compounds, underscoring their potential in addressing various health issues. For instance, the pharmacological review of chlorogenic acid reveals its broad therapeutic roles, including anti-inflammatory and cardioprotective effects, suggesting a promising avenue for medical research and dietary supplementation (Naveed et al., 2018). Similarly, research on the bioactivities of thymol indicates its antioxidant and antimicrobial properties, supporting its use in pharmaceutical development (Meeran et al., 2017).
Industrial and Technological Applications
Phenolic compounds have also found applications in industrial and technological contexts, particularly in the development of sustainable materials and chemicals. For example, the conversion of biomass to furan derivatives, including phenolic precursors, highlights the role of these compounds in producing sustainable polymers and fuels, reflecting the growing interest in green chemistry solutions (Chernyshev et al., 2017).
Propiedades
IUPAC Name |
2-propan-2-yloxy-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINQPAKRGOLQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)-5-(trifluoromethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



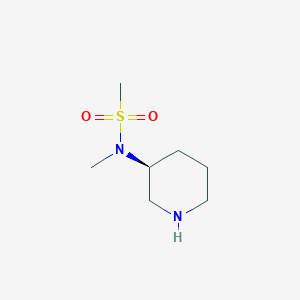
![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
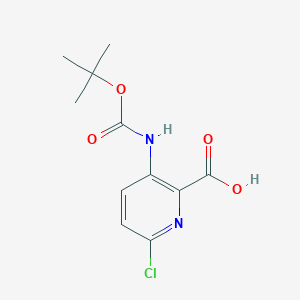
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)
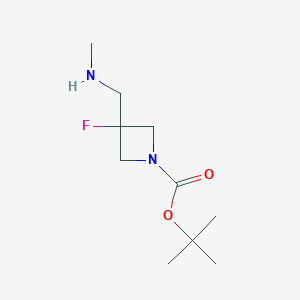
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)
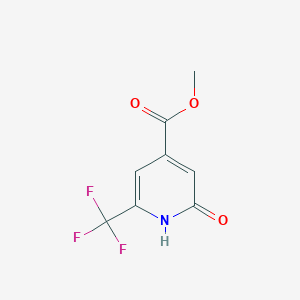
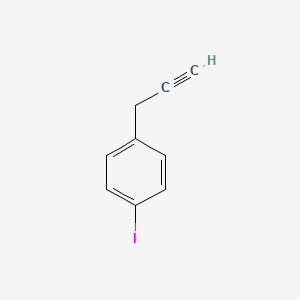
![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)
